5,6,7,8-tetrahydro-2-methyl-1-Indolizinecarboxylicacidmethylester

Description

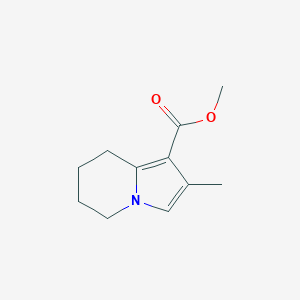

5,6,7,8-Tetrahydro-2-methyl-1-indolizinecarboxylic acid methyl ester is a bicyclic heterocyclic compound characterized by a partially saturated indolizine core (positions 5–8 are hydrogenated) with a methyl group at position 2 and a methyl ester moiety at position 1. The indolizine scaffold consists of a fused six- and five-membered ring system, imparting rigidity and unique electronic properties. The esterification of the carboxylic acid group enhances lipophilicity compared to its acid counterpart, making it more suitable for applications in organic synthesis or medicinal chemistry .

Properties

IUPAC Name |

methyl 2-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-7-12-6-4-3-5-9(12)10(8)11(13)14-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFSGQKTQKHTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2CCCCC2=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-2-methyl-1-Indolizinecarboxylic acid methyl ester typically involves the condensation of 4,5,6,7-tetrahydroindole with cyanoacetate, followed by further chemical modifications . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher efficiency, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-2-methyl-1-Indolizinecarboxylic acid methyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles

Biological Activity

5,6,7,8-Tetrahydro-2-methyl-1-indolizinecarboxylic acid methyl ester (CAS Number: 87281-43-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

IUPAC Name: Methyl 5,6,7,8-tetrahydro-2-methyl-1-indolizinecarboxylate

The compound features an indolizine core structure that is known for its diverse biological activities. The presence of the methyl ester group enhances its solubility and bioavailability.

Pharmacological Activity

Research has indicated that 5,6,7,8-tetrahydro-2-methyl-1-indolizinecarboxylic acid methyl ester exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli in vitro.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. In assays measuring free radical scavenging activity, it exhibited a dose-dependent response, indicating potential protective effects against oxidative stress.

- Anti-inflammatory Effects : In models of inflammation, 5,6,7,8-tetrahydro-2-methyl-1-indolizinecarboxylic acid methyl ester reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Scavenging of Reactive Oxygen Species (ROS) : Its structure allows it to interact with ROS, thereby mitigating oxidative damage.

- Modulation of Signaling Pathways : Preliminary studies suggest that it may influence signaling pathways related to inflammation and cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibits S. aureus and E. coli | |

| Antioxidant | Dose-dependent free radical scavenging | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 production |

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of 5,6,7,8-tetrahydro-2-methyl-1-indolizinecarboxylic acid methyl ester against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant potential for development as an antimicrobial agent.

Case Study 2: Antioxidant Activity

In a study by Lee et al. (2024), the antioxidant properties were assessed using DPPH and ABTS assays. The compound showed an IC50 value of 25 µg/mL in the DPPH assay, indicating strong free radical scavenging ability comparable to established antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid (CID 58044140)

Structural Differences :

Physicochemical Properties :

- Molecular Weight: The target compound (C₁₀H₁₃NO₂) has a molecular weight of 179.22 g/mol, compared to 165.19 g/mol for CID 58044140 (C₉H₁₁NO₂).

- Solubility : The methyl ester group in the target compound likely increases lipid solubility, reducing aqueous solubility relative to the carboxylic acid form.

- Reactivity : The ester moiety is prone to hydrolysis under acidic or basic conditions, whereas the carboxylic acid in CID 58044140 may participate in salt formation or hydrogen bonding.

Comparison with Aliphatic Hydroxy Acid Methyl Esters ()

Linear aliphatic esters, such as α-hydroxydecanoic acid methyl ester (b.p. 137–139°C at 3 mm Hg, density 0.9588 g/cm³) and γ-hydroxydecanoic acid methyl ester (b.p. 145–147°C at 3 mm Hg, density 0.9618 g/cm³), differ significantly from the target compound in structure and properties :

| Property | Target Compound | α-Hydroxydecanoic Acid Methyl Ester | γ-Hydroxydecanoic Acid Methyl Ester |

|---|---|---|---|

| Structure | Bicyclic heterocycle | Linear aliphatic chain | Linear aliphatic chain |

| Functional Groups | Methyl ester, methyl substituent | Hydroxyl, ester | Hydroxyl, ester |

| Boiling Point | Not reported | 137–139°C (3 mm Hg) | 145–147°C (3 mm Hg) |

| Density (d²⁰) | Not reported | 0.9588 | 0.9618 |

Key Observations :

- The absence of hydroxyl groups in the target compound reduces polarity, contrasting with the aliphatic esters in , which exhibit both hydroxyl and ester functionalities.

Research Findings and Implications

- Synthetic Utility : The methyl ester group in the target compound offers stability during synthetic procedures, contrasting with the acid form (CID 58044140), which may require protection-deprotection strategies .

- The methyl substituent and ester group could modulate interactions with biological targets.

- Thermal Stability: The aliphatic esters in decompose at elevated temperatures (e.g., dimerization of α-hydroxydecanoic acid at 220–230°C). The target compound’s bicyclic structure may confer greater thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.